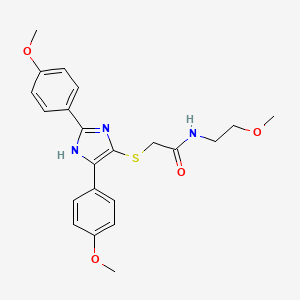

![molecular formula C21H20N2O3S B2480056 Ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 361470-91-9](/img/structure/B2480056.png)

Ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature. The synthesis process leverages the reactivity of thiazole compounds under mild conditions, leading to a variety of derivatives with diverse chemical structures (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related derivative, demonstrates the importance of hydrogen bonding in dictating the molecular conformation. The structure exhibits a hydrogen-bonded dimer consisting of N—H⋯N interactions, highlighting the role of hydrogen bonding in the stability and conformation of such compounds (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are versatile, leading to a range of products depending on the reactants and conditions. For example, the reaction with ethyl isothiocyanate yields benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one derivatives, showcasing the compound's ability to undergo cyclization and acylation reactions to produce structurally diverse molecules with potential biological activity (Gad et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, spectroscopic characterization combined with crystallographic studies provides insights into the arrangement of molecules in the solid state and their intermolecular interactions. These properties are crucial for understanding the compound's behavior in different environments and for applications in material science (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and the ability to form stable derivatives through chemical modifications, are essential for the application of this compound in synthesis and drug design. The compound's interactions with different reagents highlight its utility in constructing complex molecular architectures for further study and application in various fields of chemistry (Mohamed, 2021).

Scientific Research Applications

Synthetic Applications in Peptide Modification

Ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate serves as a key intermediate in the synthesis of complex peptides and thiazole derivatives. For instance, Hirotsu, Shiba, and Kaneko (1970) describe the synthesis of thiazoline peptide derivatives, highlighting the racemization of amino acid residues during thiazoline ring formation, a common character in peptide synthesis involving such intermediates (Hirotsu, Shiba, & Kaneko, 1970). This study emphasizes the synthetic versatility of thiazole derivatives in modifying peptide structures, particularly in the context of creating bioactive molecules.

Biological Evaluation and Potential Anticancer Applications

Recent research has delved into the anticancer potential of thiazole derivatives. Gad et al. (2020) conducted a study that involved the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which were evaluated for their in vitro and in vivo anticancer activity. They found that certain derivatives exhibited significant antiproliferative potential against cancer cell lines, with one compound specifically inducing apoptosis in breast cancer cells, suggesting a promising avenue for the development of new anticancer therapeutics (Gad et al., 2020). This highlights the importance of ethyl thiazole derivatives in the discovery and development of new anticancer agents.

Antimicrobial and Antibacterial Activities

The synthesis and evaluation of novel thiazole derivatives for antimicrobial and antibacterial activities represent another critical area of research application. For instance, Bhoi et al. (2016) explored the synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, which were tested for antibacterial and antioxidant activities. Their findings indicate the potential of these compounds as effective antibacterial agents, showcasing the broad utility of ethyl thiazole derivatives in addressing bacterial resistance (Bhoi, Borad, Pithawala, & Patel, 2016).

Future Directions

Thiazole derivatives, including Ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Future research could focus on exploring these potential applications further.

properties

IUPAC Name |

ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-3-26-20(25)18-14(2)22-21(27-18)23-19(24)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPUYBPZPDCYBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2479977.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2479987.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2479988.png)

![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)

![[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2479994.png)

![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)